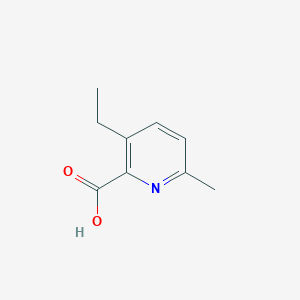

3-Ethyl-6-methylpyridine-2-carboxylic acid

Description

General Overview of Pyridine (B92270) Carboxylic Acids in Chemical Research

Pyridine carboxylic acids are a class of organic compounds that have garnered significant interest in various fields of chemical research. chemicalbook.com These compounds serve as versatile building blocks in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. google.comrsc.org The presence of the nitrogen atom in the pyridine ring and the carboxylic acid group allows for a wide range of chemical modifications, making them ideal scaffolds for drug design. chemicalbook.com Derivatives of pyridine carboxylic acids have been investigated for a multitude of biological activities. tcichemicals.com The ability of the carboxylic group to act as a hydrogen bond donor and acceptor, along with its potential to coordinate with metal ions, makes these compounds particularly useful in the design of enzyme inhibitors. chemicalbook.com

Significance of the Pyridine Ring System in Heterocyclic Chemistry

The pyridine ring is a fundamental six-membered aromatic heterocycle containing one nitrogen atom. orgsyn.orgsigmaaldrich.com Its structure is analogous to benzene, with one CH group replaced by a nitrogen atom. This substitution has profound effects on the ring's electronic properties and reactivity. The nitrogen atom is more electronegative than carbon, leading to a polarized ring system that is generally less reactive towards electrophilic substitution than benzene. orgsyn.org

The pyridine moiety is a key structural component in a vast number of pharmaceuticals, agrochemicals, and natural products, including coenzymes like NAD and vitamins such as niacin. chemicalbook.comnih.gov Its ability to form hydrogen bonds, its basicity, and its capacity to act as a ligand for metal ions are crucial to its widespread utility. nih.gov The incorporation of a pyridine ring into a molecule can significantly influence its solubility, stability, and pharmacokinetic properties. nih.gov

Positional Isomerism in Substituted Pyridine Carboxylic Acids

Isomerism plays a critical role in determining the physical and chemical properties of substituted pyridine carboxylic acids. The relative positions of the carboxylic acid group and other substituents on the pyridine ring can dramatically alter a molecule's behavior. The three basic isomers of pyridine monocarboxylic acid are picolinic acid (2-substituted), nicotinic acid (3-substituted), and isonicotinic acid (4-substituted). nih.gov

The location of the functional groups affects properties such as acidity, solubility, and biological activity. For instance, the proximity of the carboxylic acid group to the ring's nitrogen atom in picolinic acid derivatives can lead to intramolecular hydrogen bonding and influence its chelating properties. The specific arrangement of substituents in 3-Ethyl-6-methylpyridine-2-carboxylic acid—with the carboxylic acid at the 2-position, adjacent to the ethyl group at the 3-position and the methyl group at the 6-position—is expected to create specific steric and electronic effects that would differentiate it from its other positional isomers. The binding affinity and stability of complexes formed by pyridine carboxylic acids are known to be influenced by the position of the carboxyl group relative to the nitrogen atom. frontiersin.org

Research Landscape for this compound

However, research into structurally related compounds is prevalent. For example, the synthesis and properties of various esters of 6-methylpyridine-2-carboxylic acid are documented. chemicalbook.comsigmaaldrich.com These studies often focus on the development of synthetic methodologies for creating substituted pyridine derivatives. google.com The broader field of substituted pyridine carboxylic acids continues to be an active area of investigation, particularly for applications in medicinal chemistry and materials science. rsc.orgtcichemicals.com While direct research on this compound is sparse, the established chemistry of related picolinic acid derivatives provides a solid foundation for predicting its chemical behavior and potential utility.

Table 2: Comparison of Related Pyridine Carboxylic Acid Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference from Target |

|---|---|---|---|

| 6-Methylpyridine-2-carboxylic Acid | C₇H₇NO₂ | 137.14 | Lacks the 3-ethyl group |

| 3-Methylpicolinic acid | C₇H₇NO₂ | 137.14 | Lacks the 6-methyl group; has a 3-methyl instead of 3-ethyl |

| Ethyl 6-methylpyridine-2-carboxylate | C₉H₁₁NO₂ | 165.19 | Ethyl ester of the acid; lacks the 3-ethyl group |

Structure

3D Structure

Properties

Molecular Formula |

C9H11NO2 |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

3-ethyl-6-methylpyridine-2-carboxylic acid |

InChI |

InChI=1S/C9H11NO2/c1-3-7-5-4-6(2)10-8(7)9(11)12/h4-5H,3H2,1-2H3,(H,11,12) |

InChI Key |

JJQCEMPBHFVWHB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N=C(C=C1)C)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 Ethyl 6 Methylpyridine 2 Carboxylic Acid

Direct Functionalization Approaches on Pyridine (B92270) Precursors

Direct functionalization strategies begin with a pyridine derivative that already possesses some of the required substituents. The goal is to introduce the remaining groups onto the existing ring.

Carboxylation Reactions of Substituted Pyridines

One of the most direct methods for synthesizing pyridine-2-carboxylic acids is through the carboxylation of a corresponding pyridine precursor. This typically involves the formation of an organometallic intermediate at the C2 position, followed by a reaction with carbon dioxide or a related electrophile. For the synthesis of 3-Ethyl-6-methylpyridine-2-carboxylic acid, this would begin with 3-ethyl-6-methylpyridine.

The process often involves a metalation step, where a strong base is used to deprotonate the C2 position, which is activated by the ring nitrogen. This creates a nucleophilic pyridyl anion. Subsequent reaction with an electrophile like carbon dioxide (CO2) introduces the carboxyl group. A similar strategy has been successfully used to prepare ethyl 6-methylpyridine-2-acetate from 2,6-lutidine, involving metalation with potassium amide followed by acylation with diethyl carbonate. orgsyn.org This suggests that a directed metalation of 3-ethyl-6-methylpyridine, followed by quenching with CO2, could be a viable route.

Table 1: Hypothetical Carboxylation Strategy

| Precursor | Reagents | Intermediate | Product |

|---|

This approach leverages the inherent acidity of the C2 proton, although the directing effects of the existing alkyl groups must be considered to ensure regioselectivity.

Oxidation of Alkyl Side Chains for Carboxylic Acid Formation

An alternative direct functionalization approach is the oxidation of an alkyl group at the C2 position of a suitable pyridine precursor. The aromatic nature of the pyridine ring makes attached alkyl side chains susceptible to oxidation by strong oxidizing agents, converting them into carboxylic acid groups. openstax.orglibretexts.org This method is widely used for producing benzoic acids from alkylbenzenes and can be applied to pyridine derivatives. chemguide.co.uk

For this specific target molecule, a potential precursor would be 3-ethyl-2,6-dimethylpyridine. The challenge lies in the selective oxidation of the methyl group at the C2 position while leaving the C6-methyl and C3-ethyl groups intact. The benzylic protons of the alkyl groups are the sites of initial attack by the oxidant. libretexts.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or nitric acid under harsh conditions are typically employed. openstax.orggoogle.com The reactivity at the C2 position is enhanced due to its proximity to the ring nitrogen, which may facilitate selective oxidation.

Table 2: Side-Chain Oxidation Strategy

| Precursor | Oxidizing Agent | Conditions | Product |

|---|---|---|---|

| 3-Ethyl-2,6-dimethylpyridine | Potassium permanganate (KMnO4) | Heat, aqueous solution | This compound |

This method's success is contingent on achieving the desired chemoselectivity, avoiding over-oxidation or reaction at other positions.

Multi-step Synthesis through Ring Formation or Modification

These strategies involve building the pyridine ring from acyclic precursors or significantly modifying a simpler pyridine derivative. These methods often provide better control over the final substitution pattern.

Construction of the Pyridine Core with Pre-functionalized Moieties

Building the pyridine ring from acyclic starting materials that already contain the necessary functional groups is a powerful strategy for ensuring correct regiochemistry. Various named reactions, such as the Hantzsch pyridine synthesis or variations thereof, can be adapted for this purpose. These "ring construction" or de novo synthesis approaches assemble the heterocyclic core in a controlled manner.

For instance, a plausible route could involve the condensation of a β-ketoester (providing the C2-carboxyl group precursor and C3), an α,β-unsaturated ketone or aldehyde (providing C4, C5, and the C6-methyl group), and an ammonia (B1221849) source. A Diels-Alder reaction strategy has also been described for the synthesis of pyridine-2-carboxylic acid derivatives, involving the reaction of a hydrazone with an acrylic acid ester derivative followed by aromatization. google.com Such methods offer a high degree of flexibility, as the substitution pattern of the final product is determined by the choice of the acyclic precursors.

Table 3: Ring Construction Precursor Components

| Pyridine Ring Position | Acyclic Precursor Fragment | Example Precursor |

|---|---|---|

| N1, C2, C3 | β-Enamino ester | Ethyl 3-aminopent-2-enoate |

| C4, C5, C6 | α,β-Unsaturated carbonyl compound | 3-Penten-2-one |

By carefully selecting the starting materials, the ethyl, methyl, and ester (hydrolyzed to carboxylic acid) groups can be placed at the desired positions from the outset.

Post-Cyclization Introduction of Ethyl and Methyl Substituents

This approach would begin with a simple, readily available precursor like pyridine-2-carboxylic acid and then introduce the ethyl and methyl groups in subsequent steps. However, this strategy is often challenging. The pyridine ring is electron-deficient, making it resistant to electrophilic substitution reactions like Friedel-Crafts alkylation. Furthermore, the existing carboxylic acid group is strongly deactivating, further hindering such reactions.

While nucleophilic substitution or metal-catalyzed cross-coupling reactions are possible, they require the presence of a leaving group (like a halogen) at the desired positions (C3 and C6). Therefore, a more practical "post-cyclization" approach would start with a di-halogenated pyridine-2-carboxylic acid derivative. The different reactivities of the halogens could then be exploited to introduce the alkyl groups sequentially.

Regioselective Synthesis Strategies

The primary challenge in synthesizing a polysubstituted pyridine like this compound is achieving the correct regiochemistry. The choice of strategy dictates the level of control over the placement of substituents.

Ring Synthesis: As mentioned in section 2.2.1, constructing the pyridine core from acyclic precursors generally offers the most unambiguous regiochemical control. The substitution pattern is pre-determined by the structure of the starting materials, avoiding issues of competing reaction sites on the aromatic ring.

Directed Ortho Metalation: For direct functionalization (section 2.1.1), the carboxylation of 3-ethyl-6-methylpyridine relies on the directing ability of the ring nitrogen to favor metalation at the C2 position. This is a common and effective strategy for C2 functionalization.

Sequential Functionalization of Halopyridines: A highly effective modern strategy involves the use of polyhalogenated pyridines as versatile scaffolds. mdpi.com A hypothetical route could start with a precursor like 2-carboxy-3,6-dichloropyridine. Through carefully chosen reaction conditions, one could perform selective cross-coupling reactions (e.g., Suzuki or Negishi coupling) at the C6 and C3 positions to introduce the methyl and ethyl groups, respectively. The different electronic environments of the two chlorine atoms could allow for regioselective reactions. This approach leverages the well-established chemistry of halopyridines to build complex substitution patterns in a controlled, step-wise manner. mdpi.com

Table 4: Comparison of Regioselective Strategies

| Strategy | Advantages | Disadvantages |

|---|---|---|

| Ring Construction | Excellent regiocontrol; high flexibility. | May require longer synthetic sequences; precursor availability. |

| Direct Carboxylation | Short and direct route. | Potential for side reactions; regioselectivity not always perfect. |

| Side-Chain Oxidation | Utilizes simple precursors. | Risk of over-oxidation; requires selective oxidation of one alkyl group over others. |

Ultimately, the optimal synthetic route depends on the availability of starting materials, reaction scalability, and the desired level of isomeric purity.

Yield Optimization and Reaction Condition Analysis

The optimization of reaction conditions is a critical factor in the synthesis of substituted pyridine carboxylic acids, directly impacting the yield and purity of the final product. Key parameters that are frequently manipulated include the choice of reagents, catalysts, temperature, reaction time, and solvent.

One of the foundational steps in the synthesis of many pyridine carboxylic acids is the introduction of a carboxyl group or a precursor group onto the pyridine ring. For instance, in the synthesis of related compounds like ethyl 6-methylpyridine-2-acetate, the choice of the metalating agent has been shown to significantly influence the yield. A comparative analysis of different bases for the metalation of 2,6-lutidine, a related starting material, highlights this point. The use of potassium amide has been reported to provide a better yield compared to sodium amide (43% yield) or n-butyllithium (39% yield). orgsyn.org This suggests that for a hypothetical synthesis of this compound starting from 3-ethyl-2,6-dimethylpyridine, the selection of a strong, non-nucleophilic base would be a crucial parameter to investigate for optimizing the yield of an initial carboxylation or acylation step.

Furthermore, in the esterification of 6-methylpicolinic acid to its ethyl ester, a reaction that could be analogous to a final step in the synthesis of the target molecule, specific conditions have been detailed. The reaction proceeds with sulfuric acid in ethanol (B145695) under reflux for 22 hours, affording a 78% yield. chemicalbook.com This provides a baseline for optimizing the esterification of this compound, should the ester be a desired derivative. The impact of reaction time and temperature on this type of reaction is significant; incomplete reactions can lead to lower yields, while excessively high temperatures or prolonged reaction times can lead to the formation of byproducts.

A hypothetical manufacturing process for a related isomer, methyl-6-methylnicotinate, from 5-ethyl-2-methyl pyridine involves an oxidation step using nitric acid at elevated temperatures (158–160 °C). environmentclearance.nic.in This points to the critical role of temperature control in oxidation reactions of alkylpyridines. Over-oxidation can lead to ring degradation, while insufficient temperature can result in low conversion of the starting material. The subsequent esterification is carried out by refluxing with methanol (B129727) for 6 hours. environmentclearance.nic.in This data underscores the importance of a systematic analysis of each reaction parameter to maximize the yield of the desired product.

The table below summarizes key reaction condition variables and their potential impact on the synthesis of this compound, based on analogous reactions.

| Parameter | Influence on Reaction | Example from Analogous Syntheses |

|---|---|---|

| Base Selection (for metallation) | Affects the efficiency of deprotonation and can influence side reactions. | Potassium amide showed higher yields compared to sodium amide or n-butyllithium in the formation of an intermediate for a related ester. orgsyn.org |

| Temperature | Controls reaction rate and selectivity. Can lead to byproduct formation if not optimized. | Oxidation of an ethyl-methyl pyridine derivative is conducted at a specific high temperature range (158–160 °C). environmentclearance.nic.in |

| Reaction Time | Crucial for ensuring complete conversion without degrading the product. | Esterification of a methylpicolinic acid is carried out for 22 hours to achieve a good yield. chemicalbook.com |

| Catalyst | Can significantly increase reaction rates and selectivity. | Sulfuric acid is used as a catalyst for esterification. chemicalbook.com |

Exploration of Green Chemistry Principles in Synthesis

A key principle of green chemistry is the use of safer solvents and the reduction of waste. In many traditional syntheses of pyridine derivatives, organic solvents are used extensively for both the reaction and the subsequent purification steps. Research into alternative, more environmentally benign solvents is an active area. For example, the use of water as a solvent, where possible, or the use of recyclable catalysts can significantly improve the green credentials of a synthetic process.

Another important aspect is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. The choice of synthetic route has a direct impact on atom economy. For instance, a synthesis that involves numerous steps with protection and deprotection of functional groups will likely have a lower atom economy than a more convergent synthesis.

In the broader context of pyridine derivative synthesis, there is a move away from harsh oxidizing agents. For example, the industrial production of nicotinic acid from 3-ethyl-3-methylpyridine has traditionally used nitric acid as an oxidant, which can generate greenhouse gases. researchgate.net Research into catalytic oxidation processes using greener oxidants like hydrogen peroxide or even molecular oxygen, often in the presence of novel catalysts, is a key focus of green chemistry. researchgate.net The development of nanostructured V–Cr–O catalysts for the selective oxidation of 4-methylpyridine (B42270) to isonicotinic acid is an example of this approach, aiming for higher selectivity and reduced byproducts under less harsh conditions. researchgate.net

The principles of green chemistry that could be applied to the synthesis of this compound are summarized in the table below.

| Green Chemistry Principle | Potential Application in Synthesis | Example from Related Fields |

|---|---|---|

| Use of Safer Solvents | Replacing hazardous organic solvents with water, supercritical fluids, or ionic liquids. | General trend in organic synthesis to explore aqueous reaction conditions. |

| Atom Economy | Designing synthetic routes that minimize the formation of byproducts. | Convergent synthetic strategies are generally preferred over linear syntheses. |

| Use of Catalysis | Employing selective catalysts to improve reaction efficiency and reduce waste. | Development of V–Cr–O catalysts for the selective oxidation of methylpyridines. researchgate.net |

| Use of Renewable Feedstocks | Exploring starting materials derived from biomass. | While not directly applicable to this specific synthesis based on current information, it is a broader goal in chemical manufacturing. |

| Reduction of Derivatives | Minimizing the use of protecting groups to reduce the number of synthetic steps. | A general principle in modern synthetic organic chemistry. |

By focusing on these areas, the synthesis of this compound can be made more efficient and environmentally sustainable.

Chemical Reactivity and Derivatization of 3 Ethyl 6 Methylpyridine 2 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, enabling the synthesis of esters, amides, and other related compounds through well-established synthetic protocols.

The conversion of 3-Ethyl-6-methylpyridine-2-carboxylic acid to its corresponding esters is a fundamental transformation. This is typically achieved through acid-catalyzed esterification, commonly known as Fischer esterification. masterorganicchemistry.com The reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. chemicalbook.comgoogle.com The equilibrium of this reversible reaction can be shifted towards the product side by using a large excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com For instance, reacting the parent compound with ethanol (B145695) and a catalytic amount of sulfuric acid under reflux conditions would yield ethyl 3-ethyl-6-methylpyridine-2-carboxylate. chemicalbook.com

Table 1: Typical Conditions for Fischer Esterification

| Parameter | Condition | Purpose |

|---|---|---|

| Reactants | Carboxylic Acid, Alcohol | Formation of ester |

| Catalyst | Concentrated H₂SO₄, HCl | Protonates the carbonyl oxygen, increasing electrophilicity |

| Temperature | Reflux | Increases reaction rate |

| Control | Excess alcohol or removal of H₂O | Drives equilibrium towards product formation (Le Chatelier's Principle) |

The carboxylic acid functional group can be readily converted into an amide via reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid to enhance its reactivity towards the amine nucleophile. ucl.ac.uk A host of modern peptide coupling reagents are employed for this purpose, which facilitate amide bond formation under mild conditions while minimizing side reactions like racemization. uni-kiel.dewikipedia.org

In a typical procedure, the carboxylic acid is treated with a coupling reagent and an amine in a suitable solvent. nih.gov The coupling reagent converts the carboxylic acid into a highly reactive intermediate, such as an active ester or an O-acylisourea, which is then readily attacked by the amine to form the amide bond. wikipedia.org The choice of coupling reagent can be critical, especially when dealing with sterically hindered substrates. sigmaaldrich.combachem.com

Table 2: Common Peptide Coupling Reagents

| Reagent | Acronym | Byproducts | Notes |

|---|---|---|---|

| Dicyclohexylcarbodiimide (B1669883) | DCC | Dicyclohexylurea (DCU) | DCU is poorly soluble in most organic solvents, facilitating removal by filtration. peptide.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) | EDC | Water-soluble urea | Often used in aqueous reactions and for bioconjugation. wikipedia.orgbachem.com |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Carcinogenic HMPA | Highly effective but use is limited due to toxic byproduct. bachem.com |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Less hazardous than HMPA | A safer and efficient alternative to BOP. sigmaaldrich.compeptide.com |

| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | --- | Highly efficient, especially for difficult couplings; often used with HOAt to reduce racemization. uni-kiel.desigmaaldrich.com |

Decarboxylation is a chemical reaction that removes a carboxyl group, releasing carbon dioxide (CO₂). wikipedia.org Pyridine-2-carboxylic acids, also known as picolinic acids, can undergo decarboxylation, though often requiring specific conditions. The stability of the resulting carbanion intermediate is a key factor in the ease of decarboxylation. wikipedia.org

For picolinic acids, the Hammick reaction mechanism is a relevant pathway. researchgate.net This mechanism suggests that the decarboxylation is facilitated by the pyridine (B92270) nitrogen atom, which stabilizes the intermediate through the formation of an ylide. The reaction is typically promoted by heat. In some cases, the presence of an electron-withdrawing group can facilitate decarboxylation, while both electron-withdrawing and electron-releasing substituents at the 3-position have been shown to accelerate the decarboxylation of picolinic acids. researchgate.net The decarboxylation of this compound would likely proceed through such a mechanism, yielding 2-ethyl-5-methylpyridine (B175595) upon heating.

As an amino acid derivative, this compound is an amphoteric molecule, containing both an acidic carboxylic acid group and a basic pyridine nitrogen atom. This dual functionality allows it to form salts with both acids and bases.

Reaction with Bases: In the presence of a base (e.g., sodium hydroxide), the carboxylic acid proton is removed to form a carboxylate salt (e.g., sodium 3-ethyl-6-methylpyridine-2-carboxylate).

Reaction with Acids: In the presence of a strong acid (e.g., hydrochloric acid), the lone pair of electrons on the pyridine nitrogen is protonated to form a pyridinium (B92312) salt (e.g., 3-ethyl-2-carboxy-6-methylpyridinium chloride).

The state of protonation is dependent on the pH of the solution. At a low pH, the molecule will be predominantly in its cationic, pyridinium form. As the pH increases, the carboxylic acid will be deprotonated, leading to a neutral, zwitterionic form. At a high pH, the molecule will exist as the anionic carboxylate.

Reactions on the Pyridine Ring System

Electrophilic aromatic substitution (SEAr) is a class of reactions where an electrophile replaces an atom (usually hydrogen) on an aromatic ring. wikipedia.org The pyridine ring is generally less reactive towards electrophilic substitution than benzene. This reduced reactivity is due to the electronegative nitrogen atom, which withdraws electron density from the ring, deactivating it towards attack by electrophiles. wikipedia.orglibretexts.org

Furthermore, under the acidic conditions often required for SEAr reactions (e.g., nitration, sulfonation), the pyridine nitrogen becomes protonated. wikipedia.org This creates a positively charged pyridinium ion, which is even more strongly deactivated. Consequently, direct electrophilic substitution on this compound is expected to be very challenging. wikipedia.org If a reaction were to occur, the directing effects of the existing substituents—the deactivating carboxylic acid group and the activating ethyl and methyl groups—would influence the position of the incoming electrophile. A potential strategy to overcome the low reactivity of the pyridine ring is to first perform an N-oxidation to form the corresponding pyridine N-oxide. The N-oxide is more reactive towards electrophilic substitution than the parent pyridine. wikipedia.org

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for pyridines, especially when the ring is substituted with electron-withdrawing groups and contains a good leaving group (such as a halide). orgsyn.orgrsc.orgnih.gov The reaction proceeds via an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. nih.gov

For this compound itself, SNAr is not a primary reaction pathway as it lacks a suitable leaving group. However, if a halogen were introduced at the 3- or 5-position (vide supra), the resulting halopyridine could potentially undergo nucleophilic substitution. The reactivity would be influenced by the electronic effects of the other substituents. Pyridines are generally more reactive towards nucleophilic substitution than benzene. orgsyn.org The classic Chichibabin reaction, for example, involves the amination of pyridine at the 2-position using sodium amide. orgsyn.org The reactivity of pyridinium ions in SNAr reactions has also been studied, showing a different leaving group order compared to activated aryl substrates. acs.org

Reduction of the Pyridine Nucleus

The pyridine ring of this compound can be reduced to the corresponding piperidine (B6355638) derivative. Catalytic hydrogenation is the most straightforward method to achieve this transformation. nih.govrsc.orgtcichemicals.com This reaction typically requires a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, under a hydrogen atmosphere. tcichemicals.com The reaction conditions, including temperature, pressure, and solvent, can be adjusted to control the extent of reduction. For example, the catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid with a nickel catalyst in an alkaline medium yields pyridine-4-carboxylic acid, while using a platinum catalyst in glacial acetic acid leads to the formation of piperidine-4-carboxylic acid. researchgate.net

The Birch reduction offers a method for the partial reduction of electron-deficient pyridines to dihydropyridines. acs.orgnih.gov This reaction employs sodium or lithium in liquid ammonia (B1221849) with an alcohol as a proton source.

| Substrate | Reagents and Conditions | Product | Reference |

| Pyridinecarbonitriles | H₂, Pd/C, H₂SO₄, 30-50 °C, 6 bar | Piperidylmethylamines | rsc.org |

| 2,6-Dichloropyridine-4-carboxylic acid | H₂, Pt (Adams catalyst), glacial acetic acid | Piperidine-4-carboxylic acid | researchgate.net |

| Electron-deficient pyridines | Na or Li, liquid NH₃, alcohol | Dihydropyridines | acs.orgnih.gov |

Oxidation of the Pyridine Ring

The nitrogen atom in the pyridine ring is susceptible to oxidation, leading to the formation of a pyridine N-oxide. This transformation is typically achieved using peracids, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid. arkat-usa.orgorgsyn.org The N-oxide functionality alters the electronic properties of the pyridine ring, making it more amenable to certain substitution reactions, as discussed in the context of nitration. The oxidation of 3-substituted pyridines with m-CPBA has been shown to give high yields of the corresponding N-oxides. arkat-usa.org The N-oxidation of 3-methylpyridine (B133936) has been studied, highlighting the effect of temperature and catalyst concentration on the reaction efficiency. researchgate.net

| Reagent | Typical Conditions | Reference |

| Peracetic acid (CH₃CO₃H) | Acetic acid, H₂O₂ | orgsyn.org |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Chlorinated solvent (e.g., CH₂Cl₂) | arkat-usa.org |

| Hydrogen peroxide/Acetic acid | Heat | arkat-usa.org |

Reactions at the Alkyl Substituents (Ethyl and Methyl Groups)

Side-Chain Functionalization and Transformations

The ethyl and methyl groups attached to the pyridine ring can also undergo chemical modification. The carbon atom directly attached to the aromatic ring is known as the benzylic position (or in this case, the pyridylic position), and it exhibits enhanced reactivity. pearson.com

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize alkyl side chains on aromatic rings to carboxylic acids, provided the benzylic carbon has at least one hydrogen atom. libretexts.org In the case of this compound, selective oxidation of one alkyl group over the other might be challenging. The methyl group would be oxidized to a carboxylic acid, and the ethyl group could also be oxidized, potentially leading to a mixture of dicarboxylic and tricarboxylic acids. The existing carboxylic acid at the 2-position would likely remain intact under these conditions.

Radical Reactions: The functionalization of pyridines through radical addition reactions is another avenue for modifying the side chains. researchgate.net The Minisci reaction, for instance, involves the addition of a nucleophilic carbon-centered radical to a protonated heteroaromatic compound. nih.gov While this typically results in C-H functionalization of the ring, variations can be used to modify side chains.

Alkylation: Direct alkylation of the pyridine side-chains can be achieved under specific conditions. For example, rare-earth metal complexes have been shown to catalyze the ortho-C-H alkylation of 2-alkylpyridines and the benzylic C-H alkylation of 2,6-dialkylpyridines with alkenes. researchgate.net

Coordination Chemistry and Metal Complexes of 3 Ethyl 6 Methylpyridine 2 Carboxylic Acid

Ligand Properties and Chelation Modes

3-Ethyl-6-methylpyridine-2-carboxylic acid, as a derivative of picolinic acid, is anticipated to act as a versatile ligand. Its fundamental coordination behavior is dictated by the presence of a pyridine (B92270) nitrogen atom and a carboxylic acid group at the 2-position, which allows for the formation of stable chelate rings with metal ions.

Bidentate N,O-Coordination

The primary and most common coordination mode for pyridine-2-carboxylic acids is as a bidentate N,O-chelating agent. The deprotonated carboxylate group's oxygen atom and the adjacent pyridine ring's nitrogen atom act as a pair of electron donors, forming a stable five-membered chelate ring upon coordination to a metal center. This bidentate chelation is a recurring structural motif in the coordination chemistry of picolinic acid and its derivatives.

Bridging Ligand Architectures and Polymeric Complexes

Beyond simple mononuclear complexes, this compound has the potential to act as a bridging ligand, giving rise to polynuclear or polymeric coordination architectures. The carboxylate group can exhibit different bridging modes, such as syn-syn, syn-anti, or anti-anti, connecting two or more metal centers. This can lead to the formation of one-, two-, or three-dimensional coordination polymers. The substituents on the pyridine ring, in this case, the ethyl and methyl groups, can influence the steric hindrance and electronic properties of the ligand, thereby affecting the resulting supramolecular structure.

Synthesis of Coordination Compounds

The synthesis of coordination compounds involving substituted pyridine-2-carboxylic acids is typically achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reactants, pH of the solution, and reaction temperature can all influence the final product.

Transition Metal Complexes (e.g., Cu(II), Co(II), Ni(II), Mn(II), Cd(II), Cr(III), Zn(II))

A series of transition metal complexes with the closely related 6-methylpyridine-2-carboxylic acid (6-mpa) have been synthesized, providing a model for the expected behavior of this compound. These complexes are typically prepared by reacting the ligand with the corresponding metal nitrates or chlorides in an aqueous or alcoholic solution.

For instance, complexes such as [Cr(6-mpa)₂(H₂O)₂]·H₂O·NO₃, [Mn(6-mpa)₂(H₂O)₂], [Ni(6-mpa)₂(H₂O)₂]·2H₂O, [Cu(6-mpa)₂(H₂O)], [Zn(6-mpa)₂(H₂O)]·H₂O, [Cd(6-mpa)₂(H₂O)₂]·2H₂O, and [Co(6-mpa)₂(H₂O)₂]·2H₂O have been successfully synthesized. rsc.org In these examples, the ligand acts as a bidentate chelating agent, with water molecules often completing the coordination sphere of the metal ion. rsc.org The general formula for many of these complexes is [M(ligand)₂(H₂O)₂], indicating an octahedral geometry around the metal center.

Table 1: Examples of Synthesized Transition Metal Complexes with 6-methylpyridine-2-carboxylic acid

| Metal Ion | Complex Formula |

| Cr(III) | [Cr(6-mpa)₂(H₂O)₂]·H₂O·NO₃ |

| Mn(II) | [Mn(6-mpa)₂(H₂O)₂] |

| Ni(II) | [Ni(6-mpa)₂(H₂O)₂]·2H₂O |

| Cu(II) | [Cu(6-mpa)₂(H₂O)]·H₂O |

| Zn(II) | [Zn(6-mpa)₂(H₂O)]·H₂O |

| Cd(II) | [Cd(6-mpa)₂(H₂O)₂]·2H₂O |

| Co(II) | [Co(6-mpa)₂(H₂O)₂]·2H₂O |

Data based on the analogous compound 6-methylpyridine-2-carboxylic acid. rsc.org

Main Group and Lanthanide Complexes

Structural Elucidation of Metal Complexes

Spectroscopic methods are also crucial for characterizing these compounds. Infrared (IR) spectroscopy can confirm the coordination of the carboxylate group to the metal ion by observing the shifts in the characteristic vibrational frequencies of the C=O and C-O bonds. Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the complex, which can be indicative of the coordination environment of the metal ion. For paramagnetic complexes, techniques such as electron paramagnetic resonance (EPR) spectroscopy can offer further insights into the electronic structure.

In the case of the analogous 6-methylpyridine-2-carboxylic acid complexes, spectral analyses have been instrumental in their characterization. rsc.org It is expected that similar analytical approaches would be employed to elucidate the structures of complexes formed with this compound.

Electronic and Magnetic Properties of Complexes

The electronic properties of metal complexes with this compound are largely determined by the nature of the metal ion and the ligand field it experiences. UV-Visible spectroscopy is a key technique used to probe the electronic transitions within these complexes. For transition metal complexes, d-d transitions, which are typically weak, can be observed in the visible region of the spectrum and are sensitive to the coordination geometry. More intense charge-transfer bands, either ligand-to-metal (LMCT) or metal-to-ligand (MLCT), are often observed in the ultraviolet region.

The magnetic properties of these complexes are a direct consequence of the number of unpaired electrons on the metal center. Paramagnetic complexes, containing unpaired electrons, will be attracted to a magnetic field, and the magnitude of this attraction can be quantified using techniques such as magnetic susceptibility measurements. The ethyl and methyl groups on the pyridine ring can subtly influence the ligand field strength, which in turn can affect the spin state of the metal ion in certain cases (spin-crossover phenomena), although this is less common for simple pyridine-carboxylate ligands. For polynuclear complexes, where multiple metal centers are bridged by ligands, magnetic exchange interactions can occur, leading to either ferromagnetic (alignment of spins) or antiferromagnetic (pairing of spins) coupling between the metal ions.

Applications of Metal Complexes in Catalysis Research

Metal complexes derived from pyridine-based ligands have found widespread application as catalysts in a variety of organic transformations. The ability to systematically modify the ligand framework, for instance by introducing substituents like the ethyl and methyl groups in this compound, allows for the fine-tuning of the catalyst's steric and electronic properties. This can lead to improvements in catalytic activity, selectivity, and stability.

While specific catalytic applications for complexes of this compound are an emerging area of research, related pyridine-carboxylate complexes have shown promise in oxidation and carbon-carbon bond-forming reactions. For example, copper and iron complexes are often investigated for their ability to catalyze the oxidation of alcohols and hydrocarbons. The metal center acts as a redox-active site, while the ligand environment stabilizes the catalytically active species and can influence substrate access to the metal center. The development of well-defined metal complexes with ligands such as this compound is a key strategy in the ongoing quest for more efficient and selective homogeneous catalysts.

Computational Chemistry and Theoretical Studies on 3 Ethyl 6 Methylpyridine 2 Carboxylic Acid

Molecular Dynamics Simulations

Studies of Intermolecular Interactions and Aggregation

No specific computational studies detailing the intermolecular interactions, hydrogen bonding patterns, or aggregation behavior of 3-Ethyl-6-methylpyridine-2-carboxylic acid were found. Theoretical investigations on similar molecules often employ methods like Symmetry-Adapted Perturbation Theory (SAPT) or analysis of the quantum theory of atoms in molecules (QTAIM) to understand the nature and strength of non-covalent interactions that govern aggregation and crystal packing. mdpi.com

Solvation Effects and Conformational Landscapes

There is no available research on the solvation effects or the conformational landscape of this compound. Such studies typically use implicit solvation models like the Polarizable Continuum Model (PCM) or explicit solvent simulations via molecular dynamics to understand how the solvent influences the molecule's structure, stability, and reactivity. mdpi.com

Prediction of Non-Linear Optical (NLO) Properties

Computational prediction of the non-linear optical (NLO) properties for this compound has not been reported. DFT and time-dependent DFT (TD-DFT) are standard methods for calculating properties such as polarizability (α) and hyperpolarizabilities (β, γ) to assess a molecule's potential for NLO applications. researchgate.nettandfonline.com While studies on other pyridine (B92270) derivatives show their potential as NLO materials, specific data for the title compound is unavailable. researchgate.netnih.gov

Molecular Docking and Ligand-Target Interaction Modeling

No molecular docking studies or ligand-target interaction models involving this compound have been published. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.complos.org This is commonly used in drug discovery to understand how a ligand might interact with a protein's active site.

Computational Enzyme Active Site Interaction Studies

Consistent with the lack of general docking studies, there are no specific reports on the computational modeling of this compound within an enzyme active site. Such studies are crucial for understanding potential mechanisms of action for bioactive compounds. tandfonline.comresearchgate.net

Spectroscopic Property Prediction from Theoretical Models (e.g., NMR, IR, UV-Vis)

While DFT is a powerful tool for predicting and corroborating experimental spectroscopic data, no theoretical predictions for the NMR, IR, or UV-Vis spectra of this compound have been published. tandfonline.comscielo.org.zaresearchgate.net These calculations involve optimizing the molecular geometry and then computing vibrational frequencies (IR), chemical shifts (NMR), and electronic transitions (UV-Vis). tandfonline.comscielo.org.za

Crystal Structure Prediction and Lattice Energy Calculations

There are no published studies on the crystal structure prediction or lattice energy calculations for this compound. This area of computational chemistry aims to predict the stable crystal packing arrangements of a molecule from its chemical diagram alone, which is vital for understanding polymorphism and material properties.

Based on a comprehensive search for scientific literature, a specific Quantum Theory of Atoms in Molecules and Crystals (QTAIMC) analysis for the compound This compound has not been found in the available research.

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful computational method used to analyze the electron density of a molecule. mdpi.com This analysis provides valuable insights into the nature of chemical bonds, including covalent and non-covalent interactions within a molecular system. mdpi.com The theory relies on identifying bond critical points (BCPs), which are specific points in the electron density that characterize the interactions between atoms. mdpi.com

While computational studies and QTAIM analyses have been conducted on various pyridine and pyridine carboxylic acid derivatives to understand their electronic properties and intermolecular interactions, no dedicated research paper presenting a QTAIMC analysis with detailed findings and data tables for this compound could be located. mdpi.comnih.gov Such studies are crucial for understanding the bonding characteristics and reactivity of a molecule.

Therefore, the specific data required to construct the "" section, with a focus on QTAIMC analysis, is not publicly available at this time. The generation of a scientifically accurate article with detailed research findings and data tables on this specific topic is contingent upon the future publication of such a computational study.

Advanced Spectroscopic Characterization Techniques for 3 Ethyl 6 Methylpyridine 2 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei. For 3-Ethyl-6-methylpyridine-2-carboxylic acid, ¹H and ¹³C NMR, along with two-dimensional methods, provide a complete picture of its chemical structure.

Proton NMR (¹H NMR)

The ¹H NMR spectrum of this compound provides distinct signals for each type of proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a high chemical shift, often above 12 ppm, due to strong deshielding and hydrogen bonding.

The pyridine (B92270) ring contains two aromatic protons. The proton at the 5-position (H-5) is expected to resonate as a doublet, coupling with the proton at the 4-position (H-4). Similarly, the H-4 proton will appear as a doublet, coupling with H-5. Their chemical shifts are anticipated in the aromatic region, typically between 7.0 and 8.5 ppm.

The ethyl group at the 3-position gives rise to a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern due to spin-spin coupling. The methyl group at the 6-position appears as a sharp singlet.

Table 1: Expected ¹H NMR Chemical Shifts and Multiplicities for this compound.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -COOH | >12.0 | Broad Singlet | N/A |

| H-4 (Pyridine Ring) | 7.5 - 7.8 | Doublet | ~8.0 |

| H-5 (Pyridine Ring) | 7.2 - 7.5 | Doublet | ~8.0 |

| -CH₂- (Ethyl Group) | 2.8 - 3.1 | Quartet | ~7.5 |

| 6-CH₃ (Methyl Group) | 2.5 - 2.7 | Singlet | N/A |

| -CH₃ (Ethyl Group) | 1.2 - 1.4 | Triplet | ~7.5 |

Carbon-13 NMR (¹³C NMR)

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The carbonyl carbon of the carboxylic acid is highly deshielded and appears at a low field, typically in the range of 165-175 ppm. The carbons of the pyridine ring resonate in the aromatic region (120-160 ppm). The carbon atoms directly attached to the nitrogen (C-2 and C-6) are generally found at lower fields compared to the other ring carbons. The carbons of the ethyl and methyl substituents appear at higher fields (upfield), consistent with sp³-hybridized carbon atoms.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| -COOH | 165 - 175 |

| C-2 (Pyridine Ring) | 148 - 152 |

| C-6 (Pyridine Ring) | 157 - 161 |

| C-3 (Pyridine Ring) | 138 - 142 |

| C-4 (Pyridine Ring) | 135 - 139 |

| C-5 (Pyridine Ring) | 122 - 126 |

| -CH₂- (Ethyl Group) | 22 - 26 |

| 6-CH₃ (Methyl Group) | 20 - 24 |

| -CH₃ (Ethyl Group) | 13 - 16 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the molecular structure. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-coupled to each other. emerypharma.com For this compound, key COSY correlations would be observed between:

The H-4 and H-5 protons on the pyridine ring.

The methylene (-CH₂) and methyl (-CH₃) protons of the ethyl group.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbons to which they are directly attached (one-bond C-H coupling). creative-biostructure.com This allows for the direct assignment of carbon signals based on their attached, and often more easily assigned, proton signals. For example, the signal for the C-4 carbon would correlate with the signal for the H-4 proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. nih.gov It is invaluable for piecing together the molecular framework by connecting different spin systems. Key HMBC correlations for this molecule would include:

Correlation between the protons of the 6-methyl group and the C-6 and C-5 carbons of the pyridine ring.

Correlation between the methylene protons of the ethyl group and the C-3, C-4, and C-2 carbons.

Correlation between the H-4 proton and the C-2, C-3, and C-5 carbons.

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are particularly useful for identifying functional groups and studying intermolecular interactions like hydrogen bonding.

Vibrational Mode Assignment

The IR and Raman spectra of this compound are characterized by vibrations of the carboxylic acid group, the substituted pyridine ring, and the alkyl side chains.

Carboxylic Acid Group: The most prominent feature is the O-H stretching vibration, which appears as a very broad band in the IR spectrum, typically centered around 3000 cm⁻¹. The C=O stretching vibration gives a strong, sharp absorption band between 1700 and 1730 cm⁻¹. The C-O stretching and O-H bending modes are also observable in the fingerprint region (1400-900 cm⁻¹). ijera.com

Pyridine Ring: The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. The C=C and C=N ring stretching vibrations appear as a series of bands in the 1600-1400 cm⁻¹ region. asianpubs.org Ring breathing and deformation modes are found at lower frequencies.

Alkyl Groups: The C-H stretching vibrations of the ethyl and methyl groups are seen in the 2980-2850 cm⁻¹ region. Bending vibrations for these groups (scissoring, rocking) occur in the 1470-1370 cm⁻¹ range.

Table 3: Expected Vibrational Mode Assignments for this compound.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity (IR) |

|---|---|---|

| O-H stretch (Carboxylic acid, H-bonded) | 3300 - 2500 | Strong, Broad |

| C-H stretch (Pyridine Ring) | 3100 - 3000 | Medium |

| C-H stretch (Alkyl) | 2980 - 2850 | Strong |

| C=O stretch (Carboxylic acid) | 1730 - 1700 | Strong |

| C=C, C=N stretch (Pyridine Ring) | 1600 - 1400 | Medium-Strong |

| C-H bend (Alkyl) | 1470 - 1370 | Medium |

| C-O stretch / O-H bend (Carboxylic acid) | 1320 - 1210 | Strong |

| O-H out-of-plane bend (Carboxylic acid dimer) | 960 - 900 | Medium, Broad |

Analysis of Hydrogen Bonding Networks

IR spectroscopy is exceptionally sensitive to hydrogen bonding. quora.com For this compound, two primary types of hydrogen bonds are possible:

Intramolecular Hydrogen Bond: A hydrogen bond can form between the acidic proton of the carboxylic group and the nitrogen atom of the pyridine ring. This is common in 2-pyridinecarboxylic acids (picolinic acids) and results in a six-membered ring structure. researchgate.net This interaction would cause a red-shift (lowering of frequency) of the C=O stretching vibration and a characteristic broadening of the O-H stretch.

Intermolecular Hydrogen Bonds: Like most carboxylic acids, this molecule can form hydrogen-bonded dimers in the solid state or in concentrated nonpolar solutions. This strong intermolecular interaction is responsible for the extremely broad O-H stretching band that can extend from 3300 cm⁻¹ down to 2500 cm⁻¹, often obscuring the C-H stretching bands. It also shifts the C=O stretching frequency to a lower wavenumber compared to the monomeric form. nih.gov

The specific frequencies and shapes of the O-H and C=O bands in the IR and Raman spectra can therefore be used to determine the dominant form of hydrogen bonding present under different conditions (e.g., solid state, different solvents, varying concentrations).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides valuable information about the electronic transitions within a molecule. For aromatic compounds like this compound, this technique is particularly useful for characterizing the conjugated π-electron system.

The UV-Vis spectrum of this compound is expected to exhibit absorption bands arising from π → π* and n → π* electronic transitions. The pyridine ring, being a heterocyclic aromatic system, possesses both π electrons and non-bonding (n) electrons on the nitrogen atom.

π → π Transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. In aromatic systems, these transitions are typically of high intensity (large molar absorptivity, ε) and occur at shorter wavelengths (higher energy). For pyridine itself, a strong π → π* transition is observed around 256 nm. researchgate.net The substituents on the pyridine ring in this compound (ethyl, methyl, and carboxylic acid groups) can cause a bathochromic shift (shift to longer wavelengths) of this absorption maximum.

n → π Transitions:* This type of transition involves the promotion of a non-bonding electron from the nitrogen atom to an antibonding π* orbital. These transitions are generally of lower intensity (small ε) and occur at longer wavelengths (lower energy) compared to π → π* transitions. nist.gov The presence of the carboxylic acid group can also influence these transitions.

The absorbance properties are sensitive to the solvent environment. Polar solvents can lead to shifts in the absorption maxima due to stabilization of the ground or excited states. For instance, the pH of the solution can significantly affect the spectrum, as protonation of the pyridine nitrogen or deprotonation of the carboxylic acid will alter the electronic structure of the molecule.

Table 1: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected λmax (nm) | Expected Molar Absorptivity (ε) |

|---|---|---|

| π → π* | ~260-280 | High |

Note: The values in this table are estimations based on typical values for substituted pyridines and are subject to experimental verification.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The molecular formula of this compound is C₉H₁₁NO₂.

The exact mass can be calculated as follows:

C: 9 x 12.000000 = 108.000000

H: 11 x 1.007825 = 11.086075

N: 1 x 14.003074 = 14.003074

O: 2 x 15.994915 = 31.989830

Calculated Exact Mass: 165.078979

An experimentally determined HRMS value that closely matches this calculated mass would confirm the elemental composition of the molecule.

In electron ionization mass spectrometry (EI-MS), the molecular ion is formed, which can then undergo fragmentation. The analysis of these fragments provides clues to the molecule's structure. chemguide.co.uk For this compound, several key fragmentation pathways can be predicted:

Loss of a hydroxyl radical (-•OH): Cleavage of the C-OH bond in the carboxylic acid group would result in a fragment with an m/z of [M-17]⁺. This is a common fragmentation for carboxylic acids. miamioh.edu

Loss of a carboxyl group (-•COOH): Decarboxylation can occur, leading to the loss of a COOH radical, resulting in a fragment with an m/z of [M-45]⁺. miamioh.edu

Alpha-cleavage of the ethyl group: Cleavage of the C-C bond between the pyridine ring and the ethyl group can lead to the loss of a methyl radical (•CH₃), resulting in a fragment at [M-15]⁺.

Benzylic-type cleavage: The bond beta to the pyridine ring in the ethyl group can break, leading to the loss of an ethyl radical (•C₂H₅) and the formation of a stable pyridinium (B92312) ion at [M-29]⁺.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound (Molecular Ion [M]⁺ = 165)

| Fragment Ion | m/z (Predicted) | Neutral Loss |

|---|---|---|

| [M-OH]⁺ | 148 | •OH |

| [M-COOH]⁺ | 120 | •COOH |

| [M-CH₃]⁺ | 150 | •CH₃ |

X-ray Crystallography

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state.

To perform single-crystal X-ray diffraction, a suitable single crystal of this compound must first be grown. This is often achieved by slow evaporation of a saturated solution. nih.gov The crystal is then mounted in an X-ray diffractometer, and a beam of X-rays is directed at it. The scattering of these X-rays by the electrons in the crystal produces a diffraction pattern.

By analyzing the positions and intensities of the diffraction spots, the electron density map of the molecule can be calculated, which in turn reveals the precise location of each atom. This allows for the unambiguous determination of:

Bond lengths and angles: Providing insight into the geometry of the pyridine ring and its substituents. For related pyridine-carboxylic acid structures, C-O bond lengths in the carboxyl group can confirm its protonation state. mdpi.com

Torsional angles: Defining the conformation of the ethyl and carboxylic acid groups relative to the pyridine ring.

Intermolecular interactions: Revealing how the molecules pack in the crystal lattice, including hydrogen bonding involving the carboxylic acid group and the pyridine nitrogen. nih.gov

Absolute configuration: For chiral molecules, this technique can determine the absolute stereochemistry.

While specific crystallographic data for this compound is not publicly available, studies on similar molecules like other substituted pyridine carboxylic acids demonstrate the power of this technique in providing definitive structural proof. nih.govresearchgate.net

Table 3: Representative Crystallographic Parameters for a Substituted Pyridine Derivative

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.3950 |

| b (Å) | 27.3702 |

| c (Å) | 9.6235 |

| β (°) | 98.211 |

| Volume (ų) | 2186.2 |

Note: This data is for a related dimeric cobalt complex with pyridine-2,6-dicarboxylic acid and serves as an illustrative example of the type of data obtained from a single-crystal X-ray diffraction experiment. researchgate.net

Powder X-ray Diffraction (XRD) for Polymorphism Studies

Powder X-ray Diffraction (PXRD) is a cornerstone analytical technique in the solid-state characterization of pharmaceutical compounds, including this compound and its derivatives. creative-biostructure.comuny.ac.id This non-destructive method is indispensable for the identification and differentiation of various crystalline forms, known as polymorphs. creative-biostructure.comuny.ac.id Polymorphism is the ability of a solid material to exist in multiple crystalline structures, each of which can exhibit distinct physicochemical properties such as solubility, stability, and bioavailability, thereby profoundly impacting the therapeutic efficacy and safety of a drug. creative-biostructure.comuny.ac.id

The fundamental principle of PXRD involves directing a monochromatic X-ray beam onto a powdered sample of the material. The X-rays are diffracted by the crystalline lattice of the substance at specific angles, producing a unique diffraction pattern. creative-biostructure.comnih.gov This pattern, often referred to as a "fingerprint," is characteristic of a specific crystalline form. americanpharmaceuticalreview.com Consequently, different polymorphs of the same compound will generate distinct PXRD patterns, allowing for their unambiguous identification. creative-biostructure.comthermofisher.com

While no specific polymorphism studies for this compound are publicly available in the reviewed literature, the significance of such investigations can be inferred from research on related pyridine carboxylic acid derivatives. For instance, studies on picolinic acid (pyridine-2-carboxylic acid) and its derivatives have revealed the existence of multiple polymorphic forms. rsc.orgmdpi.comresearchgate.net These studies demonstrate that subtle changes in molecular conformation and intermolecular interactions, such as hydrogen bonding and π-stacking, can lead to different crystal packing arrangements. researchgate.netacs.org

The investigation of polymorphism in pyridine carboxylic acid derivatives is an active area of research. For example, 3-chloroisonicotinic acid has been shown to exist in at least three polymorphic forms, each with a unique hydrogen-bonding pattern despite being based on the same acid-pyridine heterosynthon. rsc.org Such findings underscore the propensity of this class of compounds to exhibit polymorphism, making PXRD a critical tool in their development.

A typical powder XRD analysis for polymorphism would involve the systematic screening for different crystalline forms by varying crystallization conditions such as solvent, temperature, and pressure. Each new solid form would be analyzed by PXRD to determine its unique diffraction pattern. The resulting data would then be used to identify and characterize each polymorph.

Below is an illustrative data table showcasing the type of information that would be generated from a powder XRD analysis for two hypothetical polymorphs of a pyridine carboxylic acid derivative.

| Parameter | Polymorph I | Polymorph II |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pbca |

| a (Å) | 10.123 | 12.456 |

| b (Å) | 5.432 | 8.765 |

| c (Å) | 15.678 | 14.321 |

| α (°) | 90 | 90 |

| β (°) | 95.45 | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | 857.3 | 1567.8 |

| Prominent 2θ Peaks | 8.5°, 12.3°, 18.9°, 24.6° | 9.2°, 14.8°, 20.1°, 25.9° |

This table is for illustrative purposes only and does not represent actual data for this compound.

In the context of pharmaceutical development, identifying the most stable polymorph is crucial for ensuring product consistency and a reliable shelf-life. blue-scientific.com PXRD is also employed in quality control to monitor the polymorphic form of the active pharmaceutical ingredient (API) in the final dosage form and to detect any potential phase transformations that may occur during manufacturing or storage. americanpharmaceuticalreview.comspectroscopyonline.com The high resolution and sensitivity of modern PXRD instrumentation allow for the detection and quantification of even minor amounts of polymorphic impurities. creative-biostructure.comrigaku.com

Emerging Research Applications and Future Directions for 3 Ethyl 6 Methylpyridine 2 Carboxylic Acid

Role as a Building Block in Complex Heterocyclic Synthesis

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials. Consequently, the development of versatile molecular building blocks to construct these complex structures is a cornerstone of modern organic synthesis. mdpi.com 3-Ethyl-6-methylpyridine-2-carboxylic acid and its derivatives, such as the corresponding ethyl esters, are classified as heterocyclic building blocks, valued for their utility in creating more elaborate molecular architectures. sigmaaldrich.com

The strategic placement of reactive functional groups on the pyridine (B92270) ring allows this compound to serve as a versatile precursor. For instance, research on related substituted pyridine carboxylates has demonstrated their role as starting materials in the synthesis of fused heterocyclic systems. In one such example, ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate, a structurally analogous compound, was used to prepare complex derivatives like thiazolidines and spirothiazolidines. rsc.org This pathway highlights how the pyridine-carboxylate core can be elaborated upon to build multi-ring systems of significant chemical and biological interest.

Furthermore, the principles of using substituted pyridines in library synthesis for drug discovery are well-established. A diboration-electrocyclization sequence has been successfully used to create a range of fused pyridine boronic ester building blocks. rsc.org These intermediates are then amenable to high-throughput parallel synthesis, allowing for the rapid generation of large, diverse libraries of biaryl and ether-linked compounds for screening. rsc.org By analogy, this compound represents a similarly valuable starting point for generating novel compound libraries, offering unique substitution patterns that can be exploited to explore new chemical space.

Development of Novel Catalysts and Ligands for Organic Reactions

The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid group in this compound provide ideal coordination sites for metal ions. This inherent chelating ability makes it and its close analogs excellent candidates for the development of novel ligands and catalysts for a wide array of organic reactions.

Research has shown that simple, unsubstituted pyridine-2-carboxylic acid can function as a highly efficient and recyclable organocatalyst. It has been successfully employed in the multi-component synthesis of complex pyrazolo[3,4-b]quinolinones, demonstrating its ability to facilitate intricate bond-forming reactions under mild conditions. researchgate.net

The true potential of these scaffolds is often realized when they are used as ligands in coordination chemistry. A study involving the closely related 6-methylpyridine-2-carboxylic acid demonstrated its versatility by reporting the synthesis and crystal structures of ten different metal complexes, including those with chromium, manganese, nickel, copper, zinc, iron, cadmium, and cobalt. acs.org These complexes not only showcase the robust coordinating ability of the pyridine-carboxylate moiety but also possess interesting biological activities, such as α-glucosidase inhibition. acs.org This work underscores the potential of this compound to serve as a versatile ligand for generating a wide range of metal complexes with tunable catalytic or therapeutic properties. The ethyl and second methyl groups would offer modified steric and electronic environments compared to the ligand used in the study, potentially leading to complexes with novel reactivity or selectivity.

| Metal Ion | Coordinated Ligand | Application/Finding |

| Various (Cr, Mn, Ni, etc.) | 6-methylpyridine-2-carboxylic acid | Formation of diverse metal complexes with α-glucosidase inhibitory activity. acs.org |

| Ruthenium(II) | bis(2,2′:6′,2″-terpyridine carboxylic acid) | Creation of "expanded ligands" for metallosupramolecular chemistry. jcmimagescasereports.org |

| N/A (Organocatalyst) | Pyridine-2-carboxylic acid | Efficient catalyst for multi-component synthesis of pyrazolo[3,4-b]quinolinones. researchgate.net |

Advanced Materials Science Applications

The unique electronic and structural features of this compound make it an attractive candidate for incorporation into advanced functional materials. Its applications are being explored in fields ranging from non-linear optics to the construction of ordered supramolecular assemblies.

Materials with non-linear optical (NLO) properties are crucial for the development of technologies in telecommunications, optical computing, and data storage. Organic molecules featuring extensively delocalized π-electron systems are of particular interest for NLO applications due to their large NLO susceptibility and the ability to tune their properties through synthetic modification. niscpr.res.in The pyridine ring of this compound, combined with its substituents, forms such a delocalized system. Theoretical and experimental studies on other carboxylic acid derivatives have shown that these types of molecules can exhibit significant third-order NLO properties. niscpr.res.in The NLO response is directly related to the molecule's dipole moment, polarizability, and hyperpolarizabilities, which can be influenced by the arrangement of electron-donating (ethyl, methyl) and electron-withdrawing (carboxylic acid) groups on the π-system. Therefore, this compound is a promising scaffold for the design of new organic NLO materials.

Supramolecular chemistry involves the design of complex, ordered structures held together by non-covalent interactions, such as hydrogen bonding and π–π stacking. The functional groups on this compound make it an excellent candidate for building such assemblies. The carboxylic acid group can act as both a hydrogen bond donor (O-H) and acceptor (C=O), while the pyridine nitrogen serves as an additional hydrogen bond acceptor.

Studies on related molecules, such as ethyl 6-amino-2-methoxypyridine-3-carboxylate, have shown that the interplay between substituents on a pyridine ring can lead to extensive hydrogen bonding networks, resulting in the formation of well-defined, two-dimensional corrugated sheets in the solid state. sigmaaldrich.comdntb.gov.ua Similarly, co-crystallization experiments involving other pyridine derivatives with organic acids have demonstrated the formation of predictable supramolecular structures stabilized by robust hydrogen bonds between the acid's hydroxyl group and the pyridine's nitrogen atom. nih.gov The specific arrangement of functional groups in this compound provides a pre-programmed blueprint for self-assembly, making it a valuable component for crystal engineering and the development of novel materials with tailored architectures and properties.

Investigation as Probes for Biochemical Pathways

Substituted pyridine derivatives are frequently investigated for their biological activity and their potential to interact with specific biomolecular targets. This makes them useful as probes to study and understand complex biochemical pathways. The structure of this compound is analogous to molecules that have shown significant biological effects.

For instance, metal complexes of the closely related 6-methylpyridine-2-carboxylic acid were synthesized and evaluated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. acs.org The ability of these complexes to inhibit the enzyme provides a tool to probe its function and to develop potential therapeutic agents for conditions like diabetes.

In a different study, a derivative named 2-ethyl-3-hydroxy-6-methylpyridine (B133580) nicotinate (B505614) was investigated for its retinoprotective effects in a model of retinal ischemia-reperfusion. researchgate.net This compound demonstrated a pronounced ability to improve retinal microcirculation and prevent ischemic injuries, establishing it as a potential retinoprotector. researchgate.net Such studies show that molecules based on the ethyl-methyl-pyridine scaffold can modulate physiological responses to ischemia and oxidative stress, acting as probes to understand the underlying cellular and molecular mechanisms of these pathological processes. The inherent properties of this compound suggest it could be similarly employed or modified to create specific probes for interrogating a variety of biological systems.

| Compound/Derivative | Biological Target/Model | Investigated Application |

| Metal Complexes of 6-methylpyridine-2-carboxylic acid | α-glucosidase | Enzyme inhibition probe. acs.org |

| 2-ethyl-3-hydroxy-6-methylpyridine nicotinate | Rat model of retinal ischemia–reperfusion | Probe for retinoprotective effects and microcirculation. researchgate.net |

Exploration in Chemo- and Biosensor Development

The development of sensitive and selective sensors for detecting specific analytes, such as metal ions or pollutants, is a critical area of research. Pyridine carboxylic acids are excellent candidates for sensor development due to their intrinsic fluorescence and strong metal-chelating capabilities. The interaction of the pyridine-carboxylate headgroup with an analyte can lead to a measurable change in the optical or electrochemical properties of the system.

Fluorescent chemosensors based on pyridine derivatives have been widely reported. For example, pyridine-2,6-dicarboxylic acid has been utilized as a simple but highly effective "turn-off" fluorescent sensor for the detection of Cu(II) ions in aqueous media. The fluorescence of the molecule is quenched upon binding to the copper ion, providing a clear signal for detection. Similar pyridine-dicarboxamide structures have been designed to selectively detect other environmentally and biologically important metal ions like Fe(III), Hg(II), and Pb(II). researchgate.netniscpr.res.in The sensing mechanism relies on the specific coordination between the metal ion and the nitrogen and oxygen atoms of the ligand, which perturbs the ligand's electronic state and alters its fluorescence emission.

Beyond single-molecule sensors, pyridine carboxylic acids are also used to construct more complex sensing materials like coordination polymers (CPs) and metal-organic frameworks (MOFs). These materials can offer enhanced sensitivity and selectivity due to their porous structures and the collective response of the assembled ligands. CPs built with pyridine-based ligands and various dicarboxylic acids have been shown to act as highly sensitive fluorescent sensors for detecting nitroaromatic compounds, which are common explosives and pollutants. rsc.orgrsc.org The shared structural motifs of this compound—the pyridine ring and the carboxylic acid group—position it as a prime candidate for designing new fluorescent probes and advanced sensing materials for a variety of analytical applications.

Structure-Activity Relationship (SAR) Studies in Related Pyridine Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For pyridine scaffolds, SAR studies have been instrumental in optimizing lead compounds into potent and selective therapeutic agents. nih.gov While specific SAR data for this compound is not extensively published, analysis of related pyridine-2-carboxylic acid derivatives reveals key trends that inform its potential.

Systematic studies on analogues of pyridine-2-carboxylic acid thiazol-2-ylamide (PACT) have shown that the pyridine-2-carboxylic acid scaffold is indispensable for the inhibition of certain enzymes like type I MetAPs. nih.gov Research indicates that the 3-position of the pyridine ring is a highly suitable location for modification to enhance enzyme inhibition. nih.gov This finding is particularly relevant to this compound, as the ethyl group at the 3-position could play a crucial role in its interaction with biological targets.

Broader analyses of FDA-approved drugs containing a pyridine ring show a significant tendency for substitution at the 2-, 3-, and 5-positions. nih.gov The substitution pattern of this compound (substituents at positions 2, 3, and 6) aligns with these established patterns for biologically active molecules. The nature and position of substituents dramatically affect a compound's efficacy. For example, in studies of N-(6-Methylpyridin-yl)-substituted aryl amides, the placement and type of functional groups were critical for potent activity at metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). nih.gov Similarly, research on 3,5-diacyl-2,4-dialkylpyridine derivatives as A3 adenosine (B11128) receptor antagonists demonstrated that alkyl substituents (like ethyl) were favored over smaller groups (like methyl) at the 2- and 4-positions for high potency. nih.gov

The antiproliferative activity of pyridine derivatives is also heavily influenced by its substituents. mdpi.com The addition of alkyl groups like methyl and ethyl can modulate a compound's lipophilicity and steric profile, thereby affecting its ability to bind to target proteins and cross cell membranes.

| Pyridine Scaffold | Substituent Position(s) | Key SAR Finding | Potential Biological Target/Activity | Reference |

|---|---|---|---|---|

| Pyridine-2-carboxylic acid thiazol-2-ylamide | 3-position | Modification at this position is most suitable for enhancing enzyme inhibition. | Type I MetAP inhibitors | nih.gov |

| General Pyridine-containing Drugs | 2-, 3-, and 5-positions | These positions are frequently substituted in FDA-approved pharmaceuticals. | Various therapeutic targets | nih.gov |

| 3,5-Diacyl-2,4-dialkyl-6-phenylpyridines | 2- and 4-positions | Ethyl groups were favored over methyl groups for higher potency. | A3 Adenosine Receptor Antagonists | nih.gov |

| N-(6-Methylpyridin-yl)-substituted aryl amides | "b"-ring | A 3-CN substitution on the aryl ring was important for potent activity. | mGluR5 Antagonists | nih.gov |

Application as Precursors in Industrial Chemical Processes

Pyridine carboxylic acids are vital intermediates in the large-scale industrial production of a wide array of valuable products, including pharmaceuticals, agrochemicals, and food additives. google.com The versatility of this class of compounds stems from the reactivity of both the pyridine ring and the carboxylic acid group. Esters of pyridine-2-carboxylic acid, for instance, serve as essential building blocks in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. chemimpex.com